

Application Notes and Protocols for Suberic Acid-d12 Analysis

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Compound of Interest

Compound Name: Suberic acid-d12

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Introduction

Suberic acid-d12, a deuterated analog of suberic acid, serves as a crucial internal standard for the accurate quantification of suberic acid and other medium-chain dicarboxylic acids in biological matrices. Its use is vital in metabolic studies, particularly in the investigation of disorders related to fatty acid oxidation. Accurate and precise measurement of these analytes by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly dependent on the sample preparation method. This document provides detailed protocols for the extraction of **Suberic acid-d12** from common biological matrices, namely plasma/serum and urine, using protein precipitation, liquid-liquid extraction, and solid-phase extraction.

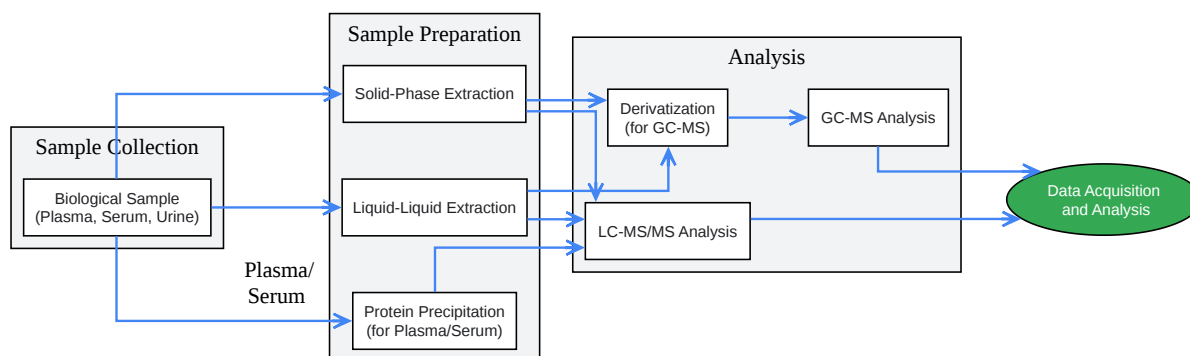
Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving high recovery and minimizing matrix effects. The following table summarizes quantitative data for the recovery of suberic acid, which can be considered a reliable proxy for the performance of **Suberic acid-d12** extraction.

Analyte	Matrix	Extraction Method	Analytical Method	Mean Recovery (%)	Coefficient of Variation (CV) (%)	Reference
Suberic Acid	Urine	Liquid-Liquid Extraction (LLE)	GC-MS	105.75	5.4	[1]
Suberic Acid	Urine	Solid-Phase Extraction (SPE)	GC-MS	111.0	11.5	[1]
Adipic and Suberic Acids	Urine	Liquid-Liquid Extraction (LLE)	HPLC	>90	Not Reported	[2]

Experimental Workflows and Signaling Pathways

A generalized workflow for the analysis of **Suberic acid-d12** from biological samples is presented below. The diagram illustrates the major steps from sample collection to final data acquisition.



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Caption: Experimental workflow for **Suberic acid-d12** analysis.

Experimental Protocols

Protein Precipitation for Plasma/Serum Samples (for LC-MS/MS Analysis)

This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[3][4]

Materials and Reagents:

- Plasma or serum sample
- **Suberic acid-d12** internal standard solution
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes
- Vortex mixer

- Refrigerated microcentrifuge

Protocol:

- Pipette 100 μ L of plasma or serum into a clean microcentrifuge tube.
- Add the appropriate volume of **Suberic acid-d12** internal standard solution.
- Add 300 μ L of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Urine and Plasma/Serum Samples

LLE is a robust method for extracting dicarboxylic acids from biological fluids.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Materials and Reagents:

- Urine, plasma, or serum sample
- **Suberic acid-d12** internal standard solution
- Ethyl acetate or Diethyl ether
- Hydrochloric acid (HCl), 6M
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Centrifuge tubes

- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Protocol:

- Pipette 1 mL of the biological sample (urine, plasma, or serum) into a glass centrifuge tube. For plasma/serum, a prior protein precipitation step as described above is recommended.
- Add the **Suberic acid-d12** internal standard.
- Acidify the sample to a pH of approximately 1-2 by adding 6M HCl.
- Add a saturating amount of NaCl to the sample to increase the ionic strength of the aqueous phase.
- Add 5 mL of ethyl acetate or diethyl ether to the tube.
- Cap the tube and vortex vigorously for 2 minutes.
- Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Repeat the extraction (steps 5-8) two more times with fresh solvent, pooling the organic extracts.
- Dry the pooled organic extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- The dried residue can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.

Solid-Phase Extraction (SPE) for Urine and Plasma/Serum Samples

SPE offers a more selective and cleaner extraction compared to LLE.[\[1\]](#)

Materials and Reagents:

- Urine, plasma, or serum sample
- **Suberic acid-d12** internal standard solution
- SPE cartridges (e.g., a strong anion exchange or a polymeric reversed-phase sorbent)
- Methanol (for conditioning)
- Deionized water (for equilibration)
- Elution solvent (e.g., methanol with 2% formic acid)
- SPE manifold
- Nitrogen evaporator

Protocol:

- Pre-treat the sample: For plasma or serum, perform protein precipitation as described previously. For urine, adjust the pH to approximately 6-7.
- Add the **Suberic acid-d12** internal standard to the pre-treated sample.
- Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of deionized water to remove interfering substances.
- Dry the cartridge under vacuum for 5-10 minutes.
- Elute the **Suberic acid-d12** and other dicarboxylic acids with 2 x 1.5 mL of the elution solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue for LC-MS/MS or proceed with derivatization for GC-MS.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid groups of **Suberic acid-d12** must be derivatized to increase volatility. Silylation with BSTFA is a common and effective method.^{[6][7][8]}

Materials and Reagents:

- Dried sample extract
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (optional, as a catalyst)
- Aprotic solvent (e.g., acetonitrile or dichloromethane)
- GC vials with inserts
- Heating block or oven

Protocol:

- Ensure the sample extract is completely dry.
- Reconstitute the dried extract in 50 μ L of an aprotic solvent in a GC vial.
- Add 50 μ L of BSTFA + 1% TMCS to the vial.
- If desired, add 10 μ L of pyridine to catalyze the reaction.
- Cap the vial tightly and vortex for 10 seconds.
- Heat the vial at 60-70°C for 30-60 minutes.
- Cool the vial to room temperature before GC-MS analysis.

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